molecular formula C12H13NO2 B3008593 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol CAS No. 401632-47-1

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol

Cat. No.: B3008593
CAS No.: 401632-47-1
M. Wt: 203.241
InChI Key: CTRGNEVRQGHWCZ-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol: is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a phenyl group and a methyl group attached to the oxazole ring, along with an ethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : The compound has been synthesized through different methods, including a process starting from alpha-methylene ketones, leading to trisubstituted oxazoles like 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol. This synthesis involves steps like nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid (Xiao-hua Cai, Hai-jun Yang, & Guolin Zhang, 2005).
  • Chemical Modification and Characterization : Another approach involved the treatment of related compounds with other chemicals, leading to the synthesis of various derivatives, which were then characterized by methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography (S. Nayak & B. Poojary, 2019).

Biological and Pharmacological Research

  • Binding Interactions and Inhibitory Actions : Specific derivatives of the compound have been studied for their binding interactions with receptors, such as the human prostaglandin reductase, to understand their potential inhibitory actions (S. Nayak & B. Poojary, 2019).
  • Cytotoxic and Antimicrobial Activities : Some derivatives have been evaluated for their cytotoxic activity against specific cell lines, such as HL-60 human promyelocytic leukemia cells, and for antimicrobial activity against bacteria and yeasts (J. Asegbeloyin et al., 2014).

Material Science and Photochemistry

  • Photochromic Properties : Mixed crystals containing derivatives like this compound have been studied for their photochromic properties. This research explores how these compounds change color upon exposure to different wavelengths of light (Shizuka Takami, L. Kuroki, & M. Irie, 2007).

Future Directions

The future directions for research on “2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol” could include exploring its potential biological activities, given that oxazole derivatives have been found to exhibit a wide range of biological activities . Additionally, developing eco-friendly synthetic strategies for oxazole derivatives could be another area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-phenyl-1,2-oxazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various substitution reactions can occur

Properties

IUPAC Name

2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRGNEVRQGHWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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